A Comprehensive Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
A Comprehensive Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway for 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, a substituted dihydropyridine with applications in various chemical and pharmaceutical research areas. As a reactive molecule, it serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has been investigated for its potential biological activities, including the inhibition of bacterial protein synthesis.[1][2] This document will delve into the core chemical principles, a detailed experimental protocol, and critical process parameters that govern the successful synthesis of this compound.
Introduction to 1,2-Dihydropyridines
Dihydropyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry.[3] While the Hantzsch synthesis is a well-known method for producing 1,4-dihydropyridines, which are widely used as calcium channel blockers, the synthesis of 1,2-dihydropyridine isomers often requires distinct synthetic strategies.[4][5][6][7] These scaffolds are valuable intermediates in the synthesis of a variety of more complex nitrogen-containing molecules and have been explored for a range of biological activities, including anticancer properties.[8][9][10]
The target molecule of this guide, 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP), is a specific N-phenyl substituted 1,2-dihydropyridine.[11] Its synthesis is principally achieved through the acid-catalyzed condensation of butyraldehyde and aniline.[11][12][13] This reaction is not a simple addition but involves a series of complex side reactions, making careful control of reaction conditions paramount for achieving good yields and purity.[13]
Synthesis Pathway: An Acid-Catalyzed Condensation Approach
The primary and most documented pathway for the synthesis of 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine involves the reaction of butyraldehyde with aniline in the presence of an acid catalyst, typically acetic acid.[11][12]
The overall reaction can be summarized as follows:
Figure 1: Overall reaction scheme for the synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine.
The mechanism is understood to proceed through a series of aldol-type condensations and Schiff base formations, ultimately leading to the cyclized dihydropyridine ring. The acid catalyst plays a crucial role in activating the carbonyl group of butyraldehyde towards nucleophilic attack and in facilitating the dehydration steps.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the scientific literature, providing a robust starting point for laboratory-scale preparation.[11][12]
Materials and Equipment:
-
Butyraldehyde
-
Aniline
-
Glacial Acetic Acid
-
De-ionized Water
-
10% Aqueous Sodium Carbonate Solution
-
1000 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Packed distillation column
-
Vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Prepare an ice-water bath for cooling.
-
Initial Charging: Charge the flask with 86 g of de-ionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[11]
-
Aniline Addition: Begin stirring and cool the mixture using the ice-water bath. Slowly add 60 g (0.64 mole) of aniline through the addition funnel over a period of approximately 35 minutes, ensuring the reaction temperature is maintained at or below 20-25°C.[11][12]
-
Initial Stirring: After the addition of aniline is complete, continue to stir the reaction mixture for one hour at a temperature below 25°C.[11]
-
Heating Protocol:
-
Neutralization (Optional but Recommended): For improved recovery and to minimize byproducts from acid-catalyzed self-condensation of excess butyraldehyde, it is beneficial to neutralize the acid catalyst.[11][12] Cool the reaction mixture and add a 10% aqueous sodium carbonate solution until the mixture is neutralized.[12] The mixture can then be heated to reflux for an additional period (e.g., five hours) to promote the base-catalyzed self-condensation of unreacted butyraldehyde.[11][12]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Allow the layers to separate and collect the upper organic layer.
-
-
Purification:
Critical Process Parameters and Optimization
The yield and purity of the final product are highly sensitive to several experimental parameters. Understanding and controlling these factors are crucial for a successful synthesis.
Temperature Control:
Maintaining a low temperature (20-25°C) during the initial addition of aniline is critical.[11][12] Exothermic reactions can occur, and poor temperature control can lead to a reduction in the availability of butyraldehyde for the desired reaction due to increased rates of self-condensation catalyzed by acetic acid.[12] A subsequent staged heating protocol (holding at 75°C before refluxing) has been shown to improve the chemical yield and ease of purification.[11]
Order of Addition of Reactants:
While laboratory-scale experiments may not show a significant difference, in larger-scale production, the order of reactant addition can be beneficial. Adding aniline to the butyraldehyde before the addition of the acetic acid catalyst can help to minimize the acid-catalyzed self-condensation of butyraldehyde, especially if there are delays in the process or inefficient cooling.[12]
Stoichiometry:
The molar ratio of the reactants is a key factor. The literature protocol utilizes a significant excess of butyraldehyde relative to aniline. This is likely to drive the reaction towards the formation of the desired product and to ensure that the aniline is fully consumed.
Neutralization Step:
The addition of a base, such as sodium carbonate, after the main reaction period serves to neutralize the acetic acid catalyst. This is advantageous as it halts the acid-catalyzed side reactions and facilitates the removal of excess butyraldehyde through a more rapid base-catalyzed self-condensation.[11] This can lead to a cleaner product and a higher overall isolated yield.[12]
Data Summary
The following table summarizes the key reactants and expected yield based on the literature.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Butyraldehyde | C₄H₈O | 72.11 | 3.0 | 216 |
| Aniline | C₆H₇N | 93.13 | 0.64 | 60 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.16 | 9.8 |
| 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | C₁₈H₂₅N | 255.40 | - | ~104 (crude) |
| Reported Yield | - | - | - | ~46-59% |
Note: The reported yields can vary based on the specific reaction conditions and purification efficiency.[11][12]
Conclusion
The synthesis of 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a well-established yet nuanced process. Success hinges on the careful control of reaction temperature, the strategic addition of reactants, and an optimized workup and purification procedure. By following the detailed protocol and understanding the critical parameters outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further investigation and application in drug discovery and materials science.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]
-
Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C–H Activation Made Simple | ACS Catalysis. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - NIH. Available at: [Link]
-
Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed. Available at: [Link]
-
Indium catalysed synthesis of 1,2-dihydropyridine - ResearchGate. Available at: [Link]
- Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
- EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents.
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents | Bentham Science Publishers. Available at: [Link]
Sources
- 1. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 | FD149132 [biosynth.com]
- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]
